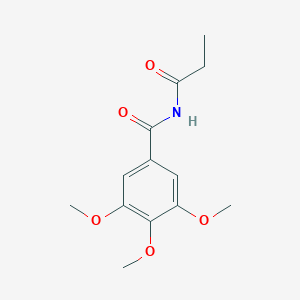
1,1'-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a deca-pentaene chain with two benzene rings attached at either end
Métodos De Preparación
The synthesis of 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene typically involves a multi-step process. The synthetic route often starts with the preparation of the deca-pentaene chain, followed by the attachment of the benzene rings. Common reagents used in the synthesis include alkenes and aromatic compounds, with reaction conditions often involving catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, with reagents such as halogens or nitrating agents leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.
Biology: Research into its potential biological activity, including its interactions with biological molecules, is ongoing.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene exerts its effects involves its interaction with molecular targets through its conjugated system. The compound can participate in various chemical reactions due to the presence of multiple double bonds, which can interact with other molecules and influence their reactivity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene include other conjugated systems with benzene rings, such as:
- 1,1’-(3,7-Dimethylocta-1,3,5,7-tetraene-1,8-diyl)dibenzene
- 1,1’-(3,9-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene
These compounds share similar structural features but differ in the length and substitution pattern of the conjugated chain. The uniqueness of 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene lies in its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
1884-48-6 |
|---|---|
Fórmula molecular |
C24H24 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(3,8-dimethyl-10-phenyldeca-1,3,5,7,9-pentaenyl)benzene |
InChI |
InChI=1S/C24H24/c1-21(17-19-23-13-5-3-6-14-23)11-9-10-12-22(2)18-20-24-15-7-4-8-16-24/h3-20H,1-2H3 |
Clave InChI |
WJXBDHOLDQPWIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=CC=C(C)C=CC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



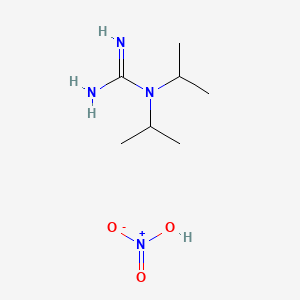
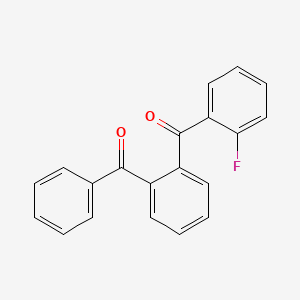

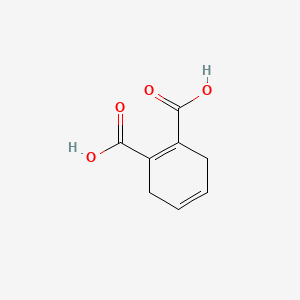
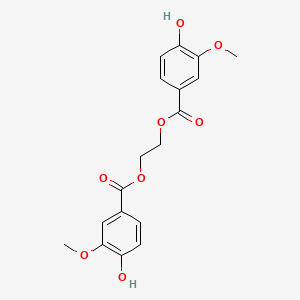
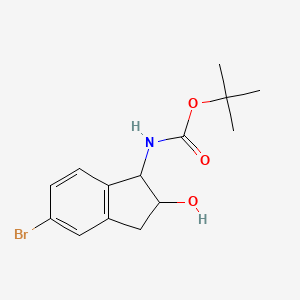
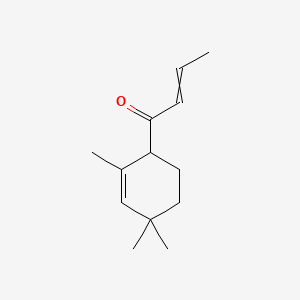

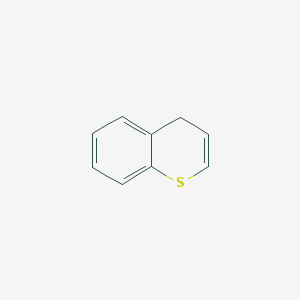
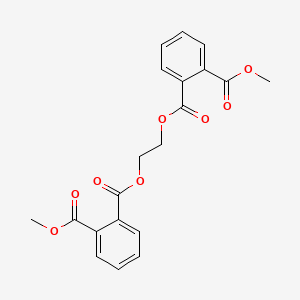
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)
